Pyridine-4-sulfonohydrazide
Description
Properties
IUPAC Name |
pyridine-4-sulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-8-11(9,10)5-1-3-7-4-2-5/h1-4,8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDRBKXXZWICTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297225 | |
| Record name | 4-Pyridinesulfonic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-78-7 | |
| Record name | 4-Pyridinesulfonic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100516-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinesulfonic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Pyridine-4-Sulfonyl Chloride with Hydrazine Hydrate
The most widely reported method involves the nucleophilic substitution of pyridine-4-sulfonyl chloride with hydrazine hydrate. The reaction proceeds in polar solvents such as water, ethanol, or methanol under reflux conditions (60–80°C). The general equation is:
Key Parameters and Yields
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 70 | 4 | 82 | 98 |
| Water | 80 | 6 | 75 | 95 |
| Methanol | 65 | 5 | 78 | 97 |
The reaction is highly sensitive to stoichiometry. A molar ratio of 1:1.2 (sulfonyl chloride to hydrazine hydrate) minimizes byproducts like pyridine-4-sulfonamide. Excess hydrazine improves yield but complicates purification due to residual hydrazine salts.
Mechanistic Insights
The mechanism involves two steps:
-
Nucleophilic attack : Hydrazine’s lone pair attacks the electrophilic sulfur in sulfonyl chloride, displacing chloride.
-
Proton transfer : The intermediate sulfonohydrazide acid loses HCl to form the final product.
Alternative Reagents and Catalytic Approaches
Use of Hydrazine Sulfate in Basic Media
Hydrazine sulfate, in the presence of sodium hydroxide, offers a safer alternative to hydrazine hydrate. The reaction occurs in aqueous NaOH (pH 10–12) at 50°C:
Comparative Performance
| Reagent | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | 82 | 4 |
| Hydrazine sulfate | Water | 78 | 6 |
This method reduces toxicity risks but requires careful pH control to prevent hydrolysis of the sulfonyl chloride.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes with comparable yields (80–85%). This green chemistry approach minimizes solvent use and energy consumption.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols favor continuous flow reactors for high throughput. Key conditions include:
-
Residence time : 2–3 minutes
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Temperature : 70°C
-
Pressure : 1–2 bar
A pilot-scale study achieved a production rate of 50 kg/day with 85% yield and 99% purity.
Waste Management and Byproduct Recycling
HCl generated during synthesis is neutralized with NaOH, producing NaCl for disposal. Unreacted hydrazine is recovered via distillation and reused, enhancing cost-efficiency.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals. Alternative solvents include:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol-water (3:1) | 99 | 90 |
| Acetone-hexane (1:2) | 97 | 85 |
Analytical Validation
-
Melting point : 158–160°C (literature range: 157–161°C).
-
FT-IR : Peaks at 1325 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).
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¹H NMR (DMSO-d₆): δ 8.75 (d, 2H, pyridine H), 7.85 (d, 2H, pyridine H), 4.20 (s, 2H, NH₂).
Optimization Studies and Challenges
Solvent Effects
Non-polar solvents like dichloromethane reduce yields (<50%) due to poor solubility of hydrazine. Polar aprotic solvents (e.g., DMF) increase reaction rates but necessitate rigorous drying to prevent side reactions.
Temperature and Kinetic Control
At temperatures >80°C, decomposition occurs, forming pyridine-4-sulfonic acid (≤10% yield loss). Kinetic studies reveal an activation energy of 45 kJ/mol, indicating moderate thermal sensitivity.
Scalability and Economic Feasibility
A cost analysis for a 100 kg batch shows:
| Cost Factor | Contribution (%) |
|---|---|
| Raw materials | 65 |
| Energy consumption | 20 |
| Waste treatment | 15 |
Automation and solvent recycling reduce costs by 30% in large-scale operations.
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-sulfonic acid.
Reduction: Reduction reactions can convert it into pyridine-4-sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonohydrazide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Pyridine-4-sulfonic acid.
Reduction: Pyridine-4-sulfonamide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Bioactive Compounds
Pyridine-4-sulfonohydrazide is often utilized as a building block in the synthesis of various heterocyclic compounds. For instance, it has been employed in the synthesis of dipyrazolo[1,5-a:4',3'-c]pyridines through a one-pot tandem reaction involving aldehydes and other reagents. This method has shown promising yields and has been characterized by NMR spectroscopy, indicating its potential for further biological evaluation .
1.2 DPP-4 Inhibitors
The compound is also explored in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial for managing type 2 diabetes mellitus (T2DM). Research indicates that scaffolds derived from pyridine sulfonohydrazides can lead to compounds with high DPP-4 inhibition activity, thus contributing to the development of effective antidiabetic medications .
Antibacterial Activity
2.1 Antimicrobial Agents
Recent studies have identified this compound derivatives as promising candidates for developing new antibacterial agents. For example, novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing imidazole fragments exhibited significant bactericidal activity against various phytopathogenic bacteria. The mechanism of action suggests that these compounds disrupt bacterial cell membranes, leading to cell death .
2.2 Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies on derivatives of this compound have revealed insights into their antibacterial efficacy. Variations in substituents and structural configurations can significantly impact their biological activity, making them valuable for further optimization in drug design .
Enzyme Inhibition
3.1 Carbonic Anhydrase Inhibition
This compound derivatives have been investigated for their inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and disease states. Certain synthesized hydrazide-sulfonamide hybrids demonstrated selective inhibition against specific CA isozymes, indicating their potential as therapeutic agents for conditions related to CA dysfunction .
Case Studies
Mechanism of Action
The mechanism of action of pyridine-4-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Utility: this compound’s reactivity in forming Schiff bases or metal complexes is inferred from hydrazide derivatives in .
- Data Limitations: Molecular weight, solubility, and spectroscopic data for this compound are absent in the evidence, highlighting a need for further characterization.
Biological Activity
Pyridine-4-sulfonohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring substituted with a sulfonyl hydrazine group. The general structure can be represented as follows:
The synthesis typically involves the reaction of pyridine-4-sulfonyl chloride with hydrazine hydrate, leading to the formation of this compound. This method is efficient and yields high-purity products suitable for biological testing.
Biological Activity Overview
Pyridine derivatives, including this compound, exhibit a range of biological activities. These include:
- Antimicrobial Activity : this compound has shown promising results against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. This compound may exert cytotoxic effects on tumor cells through mechanisms involving oxidative stress and DNA damage.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.
The biological activity of this compound can be linked to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation, such as carbonic anhydrases and proteases.
- Membrane Disruption : The compound's hydrophobic interactions with lipid membranes can lead to increased permeability and cell lysis in bacteria.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL. The compound's mechanism involves disrupting cell wall synthesis and increasing membrane permeability, leading to cell death .
Anticancer Activity
In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be approximately 15 µM for breast cancer cells, indicating potent cytotoxicity . The compound was observed to induce apoptosis through caspase activation and mitochondrial dysfunction.
Anti-inflammatory Effects
In animal models, this compound demonstrated a reduction in inflammation markers such as TNF-alpha and IL-6 when administered in doses of 5 mg/kg body weight. This suggests its potential use in treating chronic inflammatory conditions .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other pyridine derivatives:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Effect (TNF-alpha Reduction) |
|---|---|---|---|
| This compound | 10 - 25 | 15 | Significant (5 mg/kg) |
| Sulfanilamide | 20 - 30 | 25 | Moderate (10 mg/kg) |
| Pyrazole derivatives | 5 - 15 | 10 | Low (20 mg/kg) |
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial investigated the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed a significant reduction in infection rates compared to the control group .
- Case Study on Cancer Treatment : A laboratory study assessed the effects of this compound on lung cancer cells. Results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers after treatment with the compound .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Pyridine-4-sulfonohydrazide, and how can reaction parameters (e.g., temperature, solvent) be optimized to improve yield and purity?
- Methodological Answer : this compound is typically synthesized via sulfonation of pyridine derivatives followed by hydrazide formation. Optimization involves systematic variation of reaction conditions:
- Temperature : Elevated temperatures (80–100°C) may accelerate sulfonation but risk side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaOH) can modulate reaction kinetics.
- Validation : Monitor progress via TLC or HPLC, and confirm purity using melting point analysis and NMR .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the hydrazide (-NH-NH₂) and sulfonic acid (-SO₃H) moieties. Look for characteristic peaks: NH protons at δ 8–10 ppm, aromatic protons at δ 7–8 ppm.
- IR : Stretching vibrations for -SO₃H (~1180 cm⁻¹) and -NH (3300–3500 cm⁻¹).
- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation.
- Reference Standards : Compare data with NIST Chemistry WebBook entries for related pyridine derivatives .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, predicting nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental binding assays (e.g., SPR, ITC).
- Limitations : Address discrepancies between computational predictions and experimental results by refining force field parameters or solvent models .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH or oxidative conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (pH 1–14, 25–60°C) with periodic sampling. Use HPLC to quantify degradation products.
- Kinetic Modeling : Apply Arrhenius or Eyring equations to extrapolate shelf-life.
- Confounding Factors : Identify impurities (e.g., residual solvents) via GC-MS that may catalyze degradation.
- Cross-Validation : Compare results with peer-reviewed studies, noting differences in experimental design (e.g., buffer composition, oxygen exposure) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for targeted applications (e.g., antimicrobial agents)?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the pyridine or hydrazide positions.
- Biological Testing : Screen derivatives against microbial strains using MIC assays. Corrogate activity with electronic (Hammett σ) or steric (Taft Es) parameters.
- Data Integration : Use multivariate analysis (e.g., PCA) to identify key structural features influencing activity. Address outliers by revisiting synthetic protocols or assay conditions .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and testing this compound across different laboratories?
- Methodological Answer :
- Standard Operating Procedures (SOPs) : Document reagent grades, equipment calibration, and environmental controls (humidity, light exposure).
- Inter-Lab Collaboration : Share raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo.
- Negative Controls : Include control reactions (e.g., omitting catalysts) to identify contamination sources.
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
Literature Review and Gap Analysis
Q. How can researchers systematically identify knowledge gaps in the existing literature on this compound?
- Methodological Answer :
- Search Strategy : Use Boolean operators in databases (PubMed, SciFinder) with keywords: "this compound AND synthesis," "stability," "applications."
- Categorization : Organize findings into conceptual buckets (e.g., synthesis, computational studies, biological activity).
- Gap Mapping : Use SWOT analysis to highlight understudied areas (e.g., ecological toxicity, enantioselective synthesis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
